molecular formula C11H13NO2 B1599441 2-(4-Methoxyphenyl)-3-oxobutanenitrile CAS No. 63895-78-3

2-(4-Methoxyphenyl)-3-oxobutanenitrile

Cat. No. B1599441
CAS RN: 63895-78-3
M. Wt: 191.23 g/mol
InChI Key: POVVYVUMRYBWIK-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances.


Scientific Research Applications

Synthesis and Biological Activity

2-(4-Methoxyphenyl)-3-oxobutanenitrile and its derivatives are primarily used in the synthesis of various heterocycles, which have shown biological activity. For instance, 2-Ethoxymethylene-3-oxobutanenitrile, a compound similar in structure, is used to introduce a three-carbon moiety to amine-substrates. This has led to the synthesis of substituted pyrazoles and fused pyrimidines, which display biological activity against bacteria, filamentous fungi, and tumor HeLa cells (Černuchová et al., 2005).

Chemical Reactivity and Synthesis of Heterocycles

The reactivity of 4-Phenyl-3-oxobutanenitrile, a related compound, has been studied in the synthesis of polyfunctionally substituted heterocycles. This process involves the reaction of ethyl phenylacetate with acetonitrile and has been fundamental in creating diverse heterocyclic compounds (Khalik, 1997).

Intramolecular Hydrogen Bonding Studies

Studies on β-ketoarylhydrazones, including derivatives of 2-(4-Methoxyphenyl)-3-oxobutanenitrile, have focused on intramolecular hydrogen bonds. These compounds form resonance-assisted hydrogen bonds, influenced by various substituents affecting the strength of these bonds (Bertolasi et al., 1999).

Antiviral and Anticancer Activity

Recent studies on 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile derivatives have shown promise in antiviral and anticancer activities. Molecular docking studies indicate significant binding energy values against SARS Coronavirus Main Proteinase and the Human Progesterone Receptor, suggesting potential therapeutic applications (Yaccoubi et al., 2022).

Corrosion Inhibition in Iron

A computational study has shown that quinoline derivatives, including those with a 2-(4-Methoxyphenyl)-3-oxobutanenitrile structure, are effective in inhibiting the corrosion of iron. The study provides insights into the relationship between corrosion inhibition and various chemical properties (Erdoğan et al., 2017).

Synthesis of Complex Molecules

Compounds like 2-(4-Methoxyphenyl)-3-oxobutanenitrile are used in synthesizing complex molecular structures, such as 11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives. Such syntheses are critical in creating novel molecules for potential pharmaceutical applications (Han et al., 2015).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases. If you have a different compound or a more specific question in mind, feel free to ask!


properties

IUPAC Name

2-(4-methoxyphenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)11(7-12)9-3-5-10(14-2)6-4-9/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHYZFMBSVFQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279310
Record name 2-(4-methoxyphenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-3-oxobutanenitrile

CAS RN

63895-78-3, 5219-00-1
Record name α-Acetyl-4-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63895-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC12224
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-acetyl(4-methoxyphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Ruiz, J Giussi, A Albesa, M Schiavoni… - … Acta Part A: Molecular …, 2010 - Elsevier
The tautomerism of some β-ketonitriles is investigated by the analysis of their mass spectra and theoretical calculations performed at the MP2/6-31G(d,p) level. The mass spectra of …
Number of citations: 6 www.sciencedirect.com
KM Allegre - 2019 - kuscholarworks.ku.edu
Anion Relay Chemistry is a powerful tool for the rapid development of molecular complexity in an operationally simple manner. Much of the work in this field has been pioneered and …
Number of citations: 2 kuscholarworks.ku.edu

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